molecular formula C17H12BrNO2 B13065239 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde

3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Cat. No.: B13065239
M. Wt: 342.2 g/mol
InChI Key: LGYCAUZWCIECKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde is a synthetic indolizine derivative offered as a valuable building block for chemical and pharmaceutical research. Indolizine scaffolds are recognized as important heterocyclic compounds with diverse biological activities, and the easily modifiable carbaldehyde group makes this class of molecules versatile precursors for the synthesis of a wide range of more complex structures . Indolizine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active alkaloids and their demonstrated potential in areas such as antibacterial, anti-inflammatory, antiviral, and antitumor research . The specific substitution pattern on this compound, featuring both a 2-bromobenzoyl group and a formyl group, provides multiple sites for further synthetic elaboration via cross-coupling and condensation reactions, facilitating the creation of diverse compound libraries for biological screening . This product is intended for research applications as a key intermediate in drug discovery programs and as a model compound in the development of novel synthetic methodologies for heterocyclic chemistry. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

3-(2-bromobenzoyl)-2-methylindolizine-1-carbaldehyde

InChI

InChI=1S/C17H12BrNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3

InChI Key

LGYCAUZWCIECKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation: 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carboxylic acid.

    Reduction: 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound is part of the indolizine family, which is known for its diverse pharmacological properties. Research has indicated that derivatives of indolizines exhibit significant activity against various biological targets, making them promising candidates for drug development.

  • COX-2 Inhibition: A study highlighted that related indolizine compounds demonstrate inhibition of the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory drugs. For instance, compounds structurally similar to 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde showed IC50 values in the micromolar range, indicating potential as anti-inflammatory agents .

Table 1: COX-2 Inhibition Potency of Indolizine Derivatives

CompoundIC50 (µM)
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate5.84
3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate6.73
3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehydeTBD

Synthetic Applications

Synthesis of Complex Molecules:
3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde serves as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for versatile chemical reactions, including electrophilic substitutions and nucleophilic additions.

Reactivity:
The compound can participate in various chemical reactions:

  • Electrophilic Substitution: The bromo and benzoyl groups can undergo substitutions to create new derivatives with altered biological activities.
  • Reduction and Oxidation Reactions: These can modify the aldehyde group into alcohols or acids, expanding the range of potential applications.

Material Science

Fluorescent Materials:
Indolizines are being explored for their potential in developing fluorescent materials. The unique structure of 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde can be engineered to create novel fluorophores, which have applications in imaging and sensing technologies .

Case Studies

Case Study: COX-2 Inhibition
A detailed investigation into the COX-2 inhibitory activity of indolizine derivatives revealed that modifications at specific positions significantly affect their potency. The study utilized molecular modeling to understand interactions between these compounds and COX-2, emphasizing the role of hydrophobic interactions .

Case Study: Synthesis Pathways
Research into synthetic pathways for indolizines demonstrated several methods for producing 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde. These methods included multi-step reactions that utilized readily available starting materials, showcasing the compound's versatility in synthetic organic chemistry .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences among indolizine derivatives:

Compound Name Substituent (Benzoyl) Functional Group (Position 1) Molecular Weight (g/mol) Notable Properties
3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde 2-Bromo Aldehyde 322.18 (calculated) High reactivity due to aldehyde; steric effects from ortho-bromo substitution
3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde 4-Chloro Aldehyde 297.74 Discontinued commercial status; para-substitution may enhance electronic effects
3-(4-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde oxime 4-Fluoro Oxime Not reported Oxime group improves hydrogen-bonding capacity; fluorine enhances electronegativity
Ethyl 7-acetyl-3-(substituted benzoyl)indolizine-1-carboxylate Varied (e.g., 4-nitro, 4-methyl) Ethyl carboxylate ~300–350 (estimated) Anticancer activity observed (e.g., compounds 2b, 2q, 2r at 10–80 µg/mL)

Electronic and Steric Effects

  • Halogen substitution: Bromo (ortho): Larger atomic radius and lower electronegativity than Cl/F, leading to steric hindrance and moderate electron-withdrawing effects. This may reduce binding affinity in biological systems compared to para-substituted analogs . Fluoro (para): Highest electronegativity, improving solubility and metabolic stability .
  • Functional groups :
    • Aldehyde : Highly reactive, enabling condensation reactions (e.g., Schiff base formation) but prone to oxidation.
    • Carboxylate (ester) : Improved stability and solubility compared to aldehydes; linked to anticancer activity in vitro .
    • Oxime : Introduces hydrogen-bonding capability, which may enhance target binding .

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